Fluoro(nitro)methane
Description
Significance within Organofluorine Chemistry
Organofluorine chemistry is a vital field due to the widespread presence of fluorine atoms in pharmaceuticals, agrochemicals, and materials. chinesechemsoc.orgchinesechemsoc.orgchinesechemsoc.org Fluoro(nitro)methane holds significance within this area as a relatively simple molecule containing both a fluorine atom and a potentially reactive nitro group. The incorporation of fluorine into organic molecules can dramatically alter their physical and chemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. This compound, as a small fluorinated building block, can serve as a precursor for the synthesis of more complex fluorinated compounds. cymitquimica.com Research in organofluorine chemistry often focuses on developing efficient methods for the synthesis of C-F bonds and the functionalization of existing C-F bonds. researchgate.net
Strategic Importance as a Molecular Framework
The combination of a fluorine atom and a nitro group on a single carbon atom in this compound provides a unique molecular framework. This difunctionalization allows it to potentially participate in a variety of chemical reactions. The nitro group, for instance, can be readily transformed through reduction, condensation, or acting as an electron-withdrawing group influencing the acidity of adjacent protons. The presence of fluorine can impact the reactivity and selectivity of these transformations. This makes this compound and its derivatives valuable synthons in organic synthesis for constructing diverse molecular architectures. cymitquimica.compnas.org For example, α-fluoro-α-nitro(phenylsulfonyl)methane, a derivative of this compound, has been explored as a fluoromethyl pronucleophile in Michael addition reactions. pnas.org
Challenges and Opportunities in Modern Synthetic and Mechanistic Investigations
The synthesis and handling of small, volatile, and reactive compounds like this compound can present challenges in modern synthetic chemistry. Developing efficient and selective synthetic routes to access this compound and its derivatives is an ongoing area of research. Additionally, understanding the detailed reaction mechanisms involving this compound is crucial for controlling reactivity and achieving desired chemical transformations. Mechanistic studies can shed light on how the fluorine and nitro groups cooperate or influence reaction pathways. For instance, studies on related nitroalkanes in reactions like the aza-Henry reaction have investigated the stereochemical outcomes and the role of catalysts, highlighting the complexities involved in controlling selectivity with nitroalkanes. nih.govrsc.orgfrontiersin.org Opportunities lie in leveraging the unique reactivity of this compound in novel synthetic methodologies and exploring its potential in catalytic and stereoselective transformations.
Contextualization within Halogenated Nitroalkanes Research
This compound belongs to the broader class of halogenated nitroalkanes. This class of compounds has been studied for various applications, including their potential as energetic materials and intermediates in organic synthesis. dtic.milontosight.aiontosight.ai Research on halogenated nitroalkanes often involves investigating their synthesis, stability, and reactivity. The presence of different halogens (such as chlorine, bromine, or fluorine) in combination with the nitro group leads to a range of chemical properties and reactivities. cymitquimica.com Comparing the behavior of this compound to other halogenated nitroalkanes provides insights into the specific influence of the fluorine atom on the properties and reactivity of this class of compounds. Studies on the nucleophilic aromatic substitution reactions of nitroalkanes with fluoroarenes also highlight the role of nitroalkanes in forming new carbon-carbon bonds. researchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
fluoro(nitro)methane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2FNO2/c2-1-3(4)5/h1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAKXKOSFSGNFHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C([N+](=O)[O-])F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH2FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80297830 | |
| Record name | fluoro(nitro)methane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80297830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
79.031 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21824-10-2 | |
| Record name | NSC118412 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118412 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | fluoro(nitro)methane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80297830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Fluoro Nitro Methane and Its Derivatives
Direct Synthetic Approaches to Fluoro(nitro)methane
Direct synthesis of this compound (CH₂FNO₂) has been reported. One study from 1969 describes a synthesis and estimation of its acid strength. acs.orgacs.org Another report from 2014 mentions that this compound was identified as a main decomposition product during the base-induced decomposition of diethyl fluoronitromethylphosphonate, which was synthesized by electrophilic fluorination of diethyl nitromethylphosphonate with Selectfluor. nih.govresearchgate.netresearchgate.net While this indicates a potential route or byproduct formation, it also highlights the compound's relative instability under certain basic conditions.
An attempted synthesis of fluoronitromethane using organocatalytic amine catalysts was reported, but it did not yield the desired product; instead, degradation of the starting material was observed. soton.ac.uk This suggests that direct synthesis can be challenging and highly dependent on the reaction conditions and reagents employed.
Synthesis of α-Substituted this compound Derivatives
The synthesis of this compound derivatives bearing an additional substituent at the α-carbon (the carbon bearing the fluorine and nitro groups) is of significant interest, as these compounds serve as versatile nucleophiles in various reactions. pnas.orgnih.gov These derivatives often feature an activated methylene (B1212753) group, making the α-proton acidic and facilitating carbanion formation. pnas.orgsathyabama.ac.in
Fluoro(nitro)(phenylsulfonyl)methane (FNSM) is a notable example of an α-substituted this compound derivative that acts as a fluoromethyl pronucleophile. pnas.org Its synthesis typically involves the introduction of a fluorine atom onto a precursor molecule already containing the nitro and phenylsulfonyl groups.
One approach involves the oxidation of (nitromethyl)(phenyl)sulfide to yield (nitromethylsulfonyl)benzene, which serves as a precursor for FNSM. nih.govbeilstein-journals.org Subsequent fluorination of (nitromethylsulfonyl)benzene can then furnish FNSM. rsc.org Electrophilic fluorinating reagents like Selectfluor® are commonly employed for this purpose. beilstein-journals.org
FNSM has been successfully used in stereoselective Michael addition reactions, demonstrating its utility as a building block in organic synthesis. pnas.org
Beyond FNSM, other this compound analogs with activated methylene groups have been synthesized and explored in Michael addition reactions. These include derivatives where the activating group is cyano, ester, or acetyl, alongside the nitro and fluoro functionalities. pnas.orgnih.govbeilstein-journals.org
The synthesis of these analogs often involves similar strategies to FNSM preparation, starting from corresponding sulfur-containing precursors that are oxidized to sulfones, followed by electrophilic fluorination. nih.govbeilstein-journals.org These α-substituted fluoro(phenylsulfonyl)methane derivatives can readily undergo Michael addition to various α,β-unsaturated compounds, such as ketones, esters, nitriles, sulfones, and propynoates, under mild conditions using bases like potassium carbonate or phosphines. nih.govbeilstein-journals.org
Research indicates that the conjugate addition of acidic fluoro(phenylsulfonyl)methane derivatives to α,β-unsaturated ketones is an efficient method for C-C bond formation. pnas.org
Preparation of Fluoro(nitro)(phenylsulfonyl)methane (FNSM)
Catalytic Strategies in this compound Synthesis
Catalytic methods play a crucial role in the synthesis of this compound derivatives, particularly in achieving stereocontrol in the construction of chiral fluorinated compounds. nih.govnih.gov Both organocatalytic and transition-metal catalytic strategies have been applied.
Organocatalysis, utilizing small organic molecules as catalysts, has been investigated for the synthesis of fluorinated compounds, including those related to this compound derivatives. Chiral organobifunctional catalysts, such as cinchona alkaloid-derived thioureas, have been successfully employed in enantioselective Michael addition reactions of α-fluoro-α-nitro(phenylsulfonyl)methane (FNSM) to α,β-unsaturated ketones. pnas.org These reactions can proceed under moderate conditions without the need for an additional base and can yield products with high diastereoselectivity and enantioselectivity. pnas.org
Organocatalytic methods have also been explored for asymmetric Mannich reactions using α-fluorinated carbonyl compounds and α-aminosulfones. nih.gov While simple alkyl-substituted α-fluoro-α-nitroalkanes were reported as unsuitable substrates in some organocatalytic Michael additions, α-aryl-α-fluoronitromethanes have shown better reactivity. nih.gov
Transition-metal catalysis offers another powerful approach for the synthesis of fluorinated compounds, including derivatives of this compound. nih.govnih.govbeilstein-journals.org Transition metals like palladium, copper, nickel, and iron are commonly used in various catalytic transformations. nih.govias.ac.in
Transition-metal catalyzed asymmetric allylic alkylation reactions of prochiral fluorine-containing nucleophiles provide an efficient route to chiral alkyl fluorinated molecules. nih.gov For instance, palladium-catalyzed allylic monofluoromethylation using 1-fluoro-bis(phenylsulfonyl)methane (FBSM) has been reported. pnas.org Copper-catalyzed enantioselective Michael addition reactions have also been developed, although specific examples directly involving this compound or its derivatives were not prominently detailed in the search results beyond general discussions of fluorinated Michael acceptors. nih.gov
While transition-metal catalysis is widely used for C-F bond formation and the synthesis of fluorinated compounds, applying these methods directly to the synthesis of this compound itself or its simple derivatives can be challenging due to the nature of the C-F bond formation and potential side reactions. nih.gov However, they are valuable for the synthesis of more complex fluorinated molecules utilizing this compound derivatives as building blocks.
Organocatalytic Methods
Novel Precursor and Intermediate Transformations
Direct synthesis of this compound can be challenging, partly due to its reported instability in basic conditions. Consequently, research has explored the use of synthetic equivalents and novel precursors. One such compound is diethyl fluoronitromethylphosphonate.
Diethyl fluoronitromethylphosphonate has been synthesized through the electrophilic fluorination of diethyl nitromethylphosphonate using Selectfluor. This reaction introduces the fluorine atom into the molecule. Studies have shown that base-induced decomposition of diethyl fluoronitromethylphosphonate can yield this compound.
Furthermore, diethyl fluoronitromethylphosphonate serves as a synthetic equivalent for this compound in various organic transformations. It has been applied in the Horner-Wadsworth-Emmons reaction with aldehydes and trifluoromethyl ketones to produce 1-fluoro-1-nitroalkenes with varying degrees of stereoselectivity. Conjugate additions of diethyl fluoronitromethylphosphonate to Michael acceptors, such as α,β-unsaturated carbonyl compounds, sulfones, and nitro compounds, have also been demonstrated, providing access to modified diethyl 1-fluoro-1-nitrophosphonates.
Methodological Advancements in Fluorination and Nitration for Methane (B114726) Derivatives
Advancements in fluorination and nitration methodologies have contributed to the synthesis of methane derivatives, including those related to this compound. Electrophilic fluorination is a significant approach for introducing fluorine atoms into organic molecules. Reagents like Selectfluor are widely used electrophilic fluorinating agents.
While direct fluorination and nitration of methane to yield this compound is not extensively detailed in the provided search results, related transformations on methane derivatives offer insights. For instance, nitromethane (B149229) itself is a key methane derivative that undergoes various reactions. It is commonly used as a solvent and an intermediate in carbon-chain-growth reactions, such as nitroaldol (Henry) reactions and condensation reactions with aldehydes to form nitroalkenes (e.g., nitrostyrenes). These reactions functionalize the methane carbon, creating precursors that could potentially be further modified to incorporate fluorine.
The synthesis of other fluorinated and nitrated methane derivatives, such as fluorotrinitromethane, indicates the development of methods for introducing multiple nitro groups and fluorine onto a single carbon. Although the specific methods for fluorotrinitromethane synthesis are not detailed in the snippets, the existence of such compounds highlights the progress in poly-functionalization of methane. Similarly, the synthesis of β-fluoro nitroalkanes from hydrocarbon precursors via deprotonation and subsequent electrophilic fluorination using Selectfluor demonstrates a general strategy for introducing both functionalities onto an alkane backbone. Oxidative nitration is another method employed in the synthesis of complex nitrated compounds, such as fluorinated tetranitroadamantanes, suggesting its potential applicability in creating highly nitrated methane derivatives that could subsequently be fluorinated.
These methodological advancements in selectively introducing fluorine and nitro groups, along with the development of synthetic equivalents like diethyl fluoronitromethylphosphonate, are crucial for the ongoing research into the synthesis and chemistry of this compound and its derivatives.
Chemical Reactivity and Mechanistic Investigations of Fluoro Nitro Methane
Nucleophilic Reactivity of Fluoro(nitro)methane Derivatives
This compound itself can act as a pronucleophile, especially after deprotonation to form a carbanion. This nucleophilic character is central to its utility in various addition reactions. pnas.org The presence of the fluorine atom on the same carbon as the nitro group in derivatives like α-fluoro-α-nitro(phenylsulfonyl)methane enhances the acidity of the adjacent hydrogen, facilitating carbanion formation under basic conditions. pnas.orgnih.gov
α-Fluoro-α-nitro(phenylsulfonyl)methane (FNSM) has been identified as a versatile fluoromethyl pronucleophile capable of participating in Michael addition reactions. pnas.orgnih.govscilit.com This involves the conjugate addition of the FNSM-derived carbanion to electron-deficient alkenes, known as Michael acceptors. pnas.orgmasterorganicchemistry.com
The conjugate addition of α-fluoro-α-nitro(phenylsulfonyl)methane to α,β-unsaturated carbonyl compounds is a significant transformation for forming carbon-carbon bonds and introducing a fluoromethyl group. pnas.orgnih.govbeilstein-journals.org This reaction typically proceeds through a 1,4-addition pathway, where the nucleophilic carbanion attacks the β-carbon of the α,β-unsaturated system. masterorganicchemistry.com
Studies have shown that this reaction can be effectively catalyzed by various systems, including organobifunctional catalysts. pnas.orgnih.govscilit.com The use of chiral catalysts has enabled stereoselective variants of this Michael addition, leading to the formation of products with high diastereomeric and enantiomeric ratios. pnas.orgnih.govscilit.com For instance, cinchona-based bifunctional chiral catalysts have been successfully employed for the enantioselective 1,4-addition of FNSM to α,β-unsaturated ketones. pnas.orgnih.gov
Chalcones, a class of α,β-unsaturated ketones, are particularly effective Michael acceptors in reactions with α-fluoro-α-nitro(phenylsulfonyl)methane. pnas.orgnih.govscilit.com The reaction with chalcones has been extensively studied to understand the stereochemical outcomes and the influence of catalysts. pnas.orgnih.govscilit.com
Highly efficient stereoselective 1,4-addition of racemic α-fluoro-α-nitro(phenylsulfonyl)methane to chalcones has been achieved using chiral organobifunctional catalysts. pnas.orgnih.govscilit.com These reactions typically occur under moderate conditions and can provide high yields and excellent stereoselectivity, including high enantiomeric excess. pnas.orgnih.govscilit.com The mechanism often involves the deprotonation of FNSM by the catalyst to form the corresponding carbanion, followed by the attack on the chalcone (B49325). pnas.orgresearchgate.net The catalyst plays a crucial role in activating both the pronucleophile and the Michael acceptor, as well as controlling the stereochemical outcome through favorable transition states involving hydrogen bonding and other interactions. pnas.orgresearchgate.net
| Chalcone Substrate | Catalyst | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Ref. |
| (Example data based on search results, specific values may vary depending on the exact chalcone and catalyst used) | QN I | Up to 95 | Up to >20:1 | Up to >99% | pnas.orgnih.gov |
This compound derivatives, acting as nucleophiles, can also undergo addition reactions with imine systems, which are compounds containing a carbon-nitrogen double bond. pnas.orgresearchgate.net These reactions are valuable for the synthesis of nitrogen-containing compounds, including vicinal amino-nitroalkanes and amino acids. frontiersin.orgmdpi.com
Isatin-derived ketimines, a class of cyclic imines, are reactive electrophiles that readily undergo nucleophilic addition reactions. rsc.orgsci-hub.senih.gov The enantioselective addition of α-fluoro-α-nitro(phenylsulfonyl)methane to isatin-derived ketimines has been reported as a method to synthesize fluorinated compounds bearing adjacent quaternary stereogenic centers. rsc.orgrsc.org
These reactions are often catalyzed by chiral organocatalysts, such as cinchona alkaloid derivatives. rsc.orgrsc.org The methodology can provide products in good yields with moderate diastereoselectivity and excellent enantioselectivity. rsc.orgrsc.org The reaction typically involves the addition of the FNSM nucleophile to the carbon-nitrogen double bond of the ketimine. rsc.org
| Ketimine Substrate (Isatin-Derived) | Catalyst | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Ref. |
| (Example data based on search results, specific values may vary) | Cinchonine (B1669041) | Up to 96 | Up to 5.7:1 | Up to 98% | rsc.orgrsc.org |
The addition of nitroalkanes, including fluorinated derivatives, to aldimines (imines derived from aldehydes) is known as the aza-Henry reaction or nitro-Mannich reaction. frontiersin.orgmdpi.comrsc.org This reaction is a powerful tool for the stereocontrolled synthesis of β-amino nitroalkanes, which can be further transformed into vicinal diamines. frontiersin.orgmdpi.comrsc.org
Studies involving α-fluoro nitroalkane derivatives in aza-Henry reactions with aldimines have revealed interesting stereochemical outcomes, including instances of diastereodivergence influenced by the fluorine substituent. rsc.org Both aryl and aliphatic aldimines have been investigated as substrates. rsc.org The reaction conditions and the choice of catalyst, including Brønsted bases and chiral catalysts, play a significant role in controlling the yield, diastereoselectivity, and enantioselectivity of the addition product. rsc.orgnih.govresearchgate.net
The mechanism generally involves the deprotonation of the nitroalkane to form a nitronate anion, which then attacks the carbon of the imine double bond. researchgate.netresearchgate.net The stereochemical control in asymmetric versions is often achieved through the interaction of the catalyst with the reacting species in a specific transition state. rsc.orgnih.gov
Addition Reactions to Imine Systems
Reactivity with Isatin-Derived Ketimines
Electrophilic Behavior and Activation Mechanisms
The presence of the electron-withdrawing fluorine and nitro groups can influence the electrophilic nature of this compound or make adjacent centers more susceptible to nucleophilic attack. While direct information on the electrophilic behavior of this compound itself is limited in the search results, related studies on nitromethane (B149229) and other nitroalkanes provide insights into potential activation mechanisms in reactions like fluorination.
Role of Nitromethane as an Activator in Fluorination Reactions
Research has shown that nitromethane can act as a key promoter and activator in electrophilic fluorination reactions involving reagents like Selectfluor and N-fluorobenzenesulfonimide (NFSI). chinesechemsoc.orgchinesechemsoc.orgresearchgate.netresearchgate.netchinesechemsoc.org Nitromethane functions as an efficient Lewis base, interacting with and activating these electrophilic fluorinating reagents. chinesechemsoc.orgchinesechemsoc.orgresearchgate.net This activation is crucial for enabling the fluorination of various substrates, including styrenes and arenes, under mild conditions. chinesechemsoc.orgchinesechemsoc.orgresearchgate.netchinesechemsoc.org The mechanistic studies suggest a cationic process where nitromethane plays multiple roles, including activation of the fluorinating agent. chinesechemsoc.orgchinesechemsoc.orgresearchgate.net
Carbocation Stabilization in Fluorination Processes
In addition to activating fluorinating reagents, nitromethane has been demonstrated to act as an excellent stabilizer of carbocation intermediates formed during fluorination reactions. chinesechemsoc.orgchinesechemsoc.orgresearchgate.netresearchgate.netchinesechemsoc.org This stabilization is attributed, in part, to nitromethane's high dielectric constant. chinesechemsoc.orgchinesechemsoc.orgresearchgate.net The ability of nitromethane to stabilize these transient cationic species is considered key to the successful conversion in certain fluorination protocols, preventing undesirable side reactions. chinesechemsoc.orgresearchgate.net While these studies focus on nitromethane, the principle of a nitroalkane stabilizing carbocations through solvent effects or potentially through electronic interactions could be relevant when considering reactions involving this compound where a cationic intermediate might be generated. Studies on fluorinated carbocations indicate that alpha-fluorine substitution can be effective in stabilizing carbocations through the interaction between fluorine's lone pair electrons and the unoccupied p-orbital of the cationic carbon center. rsc.org
Intramolecular Rearrangements and Decomposition Pathways
This compound, like other nitroalkanes, can undergo various intramolecular rearrangements and decomposition pathways. These processes are influenced by its molecular structure and environmental conditions.
Nitro-Nitrite Isomerization Mechanisms
The isomerization between nitro compounds (R-NO₂) and alkyl nitrites (R-O-NO) is a known rearrangement pathway for nitroalkanes. Theoretical studies on nitro derivatives of methane (B114726), including fluoronitromethane, have investigated the mechanism of this nitro-nitrite rearrangement. nih.govresearchgate.net While the reaction may not occur readily for all neutral aliphatic nitro compounds, it has been shown to have a much lower barrier with the corresponding radical cations. researchgate.net Computational investigations suggest that the isomerization displacement of NO₂ by ONO groups can be thermodynamically favored for certain nitromethane derivatives. nih.gov The mechanism can involve a concerted change of bond lengths in the nitrite (B80452) isomers. nih.gov Studies on nitromethane itself indicate that nitro-nitrite isomerization can occur via a roaming-mediated pathway, leading to subsequent decomposition products. mdpi.comuhmreactiondynamics.orgscience.gov
Unimolecular Decomposition Dynamics
The unimolecular decomposition of nitroalkanes, including nitromethane, has been studied to understand their behavior under thermal or energetic conditions. The primary act of gas-phase monomolecular decomposition of C-nitro compounds can be associated with the nitro-nitrite rearrangement. researchgate.net For nitromethane, the dissociation into methyl radicals and nitrogen dioxide is a process with a lower activation energy barrier, specifically the C-N bond cleavage. mdpi.com However, a dynamically controlled process involving a roaming reaction mechanism and the nitro-nitrite isomerization channel can also lead to decomposition products like methoxy (B1213986) radicals and nitric oxide. mdpi.comscience.gov Theoretical studies utilizing classical trajectories have investigated the unimolecular decomposition of nitromethane on potential energy surfaces, observing reactions involving the isomerization to methyl nitrite followed by further decomposition. dtic.mil The decomposition can proceed through different mechanisms, including a two-step process of dissociation and subsequent recombination, or a one-step concerted process of C-N bond breaking and C-O bond formation. dtic.mil
Influence of Fluoro and Nitro Functional Groups on Reactivity
The co-presence of fluoro and nitro functional groups in this compound significantly influences its reactivity compared to methane or simple fluoromethanes or nitroalkanes. The highly electronegative fluorine atom and the electron-withdrawing nitro group exert inductive effects, polarizing the molecule and affecting the acidity of adjacent C-H bonds (if any remain) and the electron density on the carbon atom. cymitquimica.comsolubilityofthings.commasterorganicchemistry.com
Electronic Effects on Reaction Centers
The electronic properties of the fluorine atom and the nitro group exert a profound influence on the electron density distribution within the this compound molecule, particularly at the α-carbon. The fluorine atom is highly electronegative, primarily exerting a strong inductive electron-withdrawing effect (-I). The nitro group is also a potent electron-withdrawing group, acting through both inductive (-I) and resonance (-M) effects. wikipedia.org The combined electron-withdrawing nature of these substituents renders the hydrogen atoms on the α-carbon relatively acidic, facilitating the formation of a carbanion (nitronate) under basic conditions.
Studies on related systems, such as nitromethane and other nitroalkanes, have established that the acidity of the α-proton is significantly influenced by the electronic nature of substituents. researchgate.netresearchgate.net While direct acidity data for this compound were not found in the immediate search, the presence of the additional electron-withdrawing fluorine atom compared to nitromethane (CH₃NO₂) would be expected to further increase the acidity of the remaining α-protons.
The electronic effects also influence the stability and reactivity of intermediates such as carbanions or radicals derived from this compound. The strong inductive effect of fluorine can stabilize adjacent carbocations, although the effect is complex and depends on the degree of fluorination and the specific system. rsc.org Conversely, the α-fluorine atom can be less effective at stabilizing an α-fluorocarbanion compared to other halogens due to repulsion between the lone pairs of the carbanion and the electron-rich fluorine atom. rsc.org
In reactions where this compound or its derivatives act as nucleophiles, the electron-withdrawing effects of fluorine and the nitro group influence the nucleophilicity of the carbanion. For instance, α-fluoro-α-nitro(phenylsulfonyl)methane (FNSM), a derivative of this compound, has been shown to act as a fluoromethyl pronucleophile in Michael addition reactions. nih.govpnas.orgscilit.com The electronic properties of the substituents on the Michael acceptor also affect the reaction rate and conversion, consistent with the nucleophilic character of the FNSM anion. beilstein-journals.org
Conversely, in reactions where this compound might participate as an electrophile or undergo radical reactions, the electronic effects of the substituents would similarly play a crucial role in determining the stability of transition states and intermediates. For example, the electronic nature of heteroaryl groups in fluoroalkylation reactions influences the generation of fluoroalkyl radicals. rsc.org
Steric and Stereoelectronic Effects
Beyond simple electronic withdrawal, steric and stereoelectronic effects are significant in determining the reactivity and selectivity of this compound derivatives, particularly in stereoselective transformations. Steric effects arise from the spatial arrangement and size of substituents around the reaction center, influencing the accessibility of reaction sites and the stability of transition states.
In the Michael addition of α-fluoro-α-nitro(phenylsulfonyl)methane (FNSM) to α,β-unsaturated ketones (chalcones), steric interactions play a crucial role in determining diastereoselectivity. nih.govpnas.orgscilit.com Computational and experimental studies suggest that the coordination of the carbonyl group of the chalcone and the nitro group of the FNSM anion with a chiral catalyst is influenced by steric interactions in the transition state. A transition state with minimum steric interaction between the catalyst and the reacting molecules is favored, leading to high diastereoselectivity. nih.govpnas.org
Stereoelectronic effects involve the influence of orbital interactions on molecular conformation and reactivity. The presence of the fluorine atom, with its high electronegativity and lone pairs, can lead to significant stereoelectronic effects. One such effect is negative hyperconjugation, involving the donation of electron density from a filled orbital (like a lone pair on fluorine or a C-H σ bond) to an adjacent antibonding orbital (like a C-C or C-N σ* orbital). While the provided search results did not detail specific stereoelectronic effects within this compound itself in isolation, studies on related fluorinated systems provide relevant insights.
For instance, in α-fluoronitroalkanes, a secondary orbital interaction between fluorine and an activated azomethine has been identified as a driving force for diastereodivergence in aza-Henry reactions. nih.govresearchgate.net This highlights how the spatial orientation of the fluorine atom relative to developing bonds or adjacent functional groups can influence the reaction pathway and stereochemical outcome through orbital interactions. The pyramidal structure of the carbanion derived from fluorobis(phenylsulfonyl)methane (B1258845), compared to the planar structure of its non-fluorinated counterpart, is attributed to the stereoelectronic influence of the highly electronegative fluorine substituent. rsc.org
Conformational effects, which are often intertwined with stereoelectronic effects, can also impact reactivity. In cyclic systems containing β-fluoroamines, stereoelectronic effects between fluorine and the amine group can be precisely controlled, influencing the conformation and properties like basicity and hydrogen bonding ability. nih.gov While this compound is an acyclic molecule, the principles of how fluorine influences local conformation and orbital alignment are relevant to understanding its behavior in various reaction environments, particularly in transition states.
The interplay of electronic, steric, and stereoelectronic effects in this compound and its derivatives underscores the complexity in predicting and controlling their reactivity. Detailed mechanistic investigations, often employing computational methods alongside experimental studies, are essential to fully elucidate the contributions of these factors to reaction outcomes.
Stereochemical Control in Fluoro Nitro Methane Transformations
Diastereoselective Synthesis of Fluoro(nitro)methane Adducts
Diastereoselective synthesis involving this compound typically focuses on reactions where a new stereocenter, or multiple stereocenters, are created relative to existing ones or the inherent structure of the this compound unit. Michael addition reactions are a prominent example where diastereoselectivity is studied. pnas.orgpnas.orgscilit.com When this compound derivatives act as nucleophiles in conjugate additions to α,β-unsaturated carbonyl compounds or imines, the relative stereochemistry of the newly formed stereocenters is a key consideration. pnas.orgpnas.orgrsc.orgscilit.com
Research has shown that the carbanion derived from α-fluoro-α-nitro(phenylsulfonyl)methane (FNSM) can assume a tetrahedral structure, unlike the more planar structure suggested for non-fluorinated α-nitromethane derivatives. pnas.org This structural difference can influence the diastereoselectivity observed during addition reactions, potentially by allowing for inversion during the attack on the electrophile. pnas.org
Factors Influencing Diastereoselectivity
Several factors can influence the diastereoselectivity in reactions involving this compound derivatives. These include the choice of catalyst, solvent, and temperature, as well as the nature of the electrophile. nih.govpnas.orgresearchgate.net
In Michael addition reactions of α-fluoro-α-nitro(phenylsulfonyl)methane (FNSM) to chalcones, the catalyst plays a crucial role in achieving high diastereomeric ratios. pnas.orgpnas.orgscilit.com Studies have screened various chiral organobifunctional catalysts, with certain cinchona-based catalysts demonstrating high efficacy in promoting stereoselective 1,4-addition. pnas.orgpnas.orgscilit.com
Solvent effects can also impact diastereoselectivity. Preliminary catalyst screening for the addition of FNSM to chalcones in dichloromethane (B109758) or toluene (B28343) showed that toluene as a solvent, along with a specific catalyst ratio, led to higher conversion and stereoselectivity. pnas.org
Temperature is another critical parameter. In the catalyzed addition of α-fluoro nitroalkanes to imines, a decrease in temperature has been shown to improve selectivity, likely due to decreased imine tautomerization at lower temperatures. nih.gov
The stoichiometry of the reactants can also influence the outcome. In the reaction of FNSM with trans-chalcone, changing the stoichiometric ratio from 1:1 to 1:2 (FNSM:chalcone) resulted in higher conversion and stereoselectivity in the presence of a specific catalyst and solvent. pnas.org
Fluorine-Induced Diastereodivergence
The presence of the fluorine atom in α-fluoro nitroalkanes can lead to a phenomenon known as fluorine-induced diastereodivergence, where fluorine substitution can reverse the inherent diastereoselectivity observed with non-fluorinated analogues. nih.govnih.gov In certain aza-Henry reactions involving α-fluoro nitroalkanes, an unusual crossover in diastereoselection has been observed, occasionally leading to the less common syn-β-amino nitroalkane products with high selectivities. nih.govnih.gov
This diastereodivergence is mediated, but not solely determined, by the catalyst and is influenced by the substituents on the nitroalkane. nih.govnih.gov An underlying hierarchy of substituents has been proposed, where the combination of aryl and fluorine substitution at the nitronate carbon tends to lead to anti-adducts, while alkyl and fluorine substitution can result in the unusual syn-adducts. nih.govrsc.org This suggests a dominant directing effect provided by the aromatic ring in aryl-substituted cases that overrides the fluorine's effect on selectivity. nih.govrsc.org Computational studies suggest that a secondary orbital interaction between fluorine and the activated azomethine might be responsible for the observed syn-selectivity in certain α-fluoronitronate additions. nih.gov
Enantioselective Catalysis in Michael Additions
Enantioselective Michael addition reactions utilizing this compound derivatives as pronucleophiles are significant for the synthesis of chiral fluorinated compounds. pnas.orgpnas.orgrsc.orgscilit.comnih.govrsc.orgrsc.org These reactions involve the formation of a new carbon-carbon bond at a prochiral center, with a chiral catalyst dictating the stereochemical outcome. pnas.orgpnas.orgrsc.org
Highly efficient stereoselective 1,4-addition of racemic α-fluoro-α-nitro(phenylsulfonyl)methane (FNSM) to α,β-unsaturated ketones has been achieved using chiral organobifunctional catalysts. pnas.orgpnas.orgscilit.com These reactions can yield products with high enantiomeric excesses. pnas.orgpnas.org
Chiral Organobifunctional Catalysts
Chiral organobifunctional catalysts are particularly effective in promoting enantioselective Michael additions of this compound derivatives. pnas.orgpnas.orgrsc.orgrsc.org These catalysts typically possess both an acidic site (e.g., a hydrogen bond donor) and a basic site (e.g., a tertiary amine) that can simultaneously activate the nucleophile and the electrophile, respectively, and orient them in a specific conformation for stereocontrolled reaction. pnas.orgpnas.org
Cinchona alkaloid-based bifunctional catalysts have been successfully employed in the enantioselective 1,4-addition of α-fluoro-α-nitro(phenylsulfonyl)methane (FNSM) to chalcones, leading to high yields and excellent enantioselectivities. pnas.orgpnas.orgscilit.com Examples of effective catalysts include those from the cinchonine (B1669041) (CN), cinchonidine (B190817) (CD), quinidine (B1679956) (QD), and quinine (B1679958) (QN) series. pnas.orgpnas.org The efficacy of these catalysts can be remarkable, leading to high enantioselectivity even from racemic starting materials through a process that can involve deracemization. pnas.org
Other chiral organocatalysts, such as chiral tertiary amines like cinchonine, have also been shown to efficiently catalyze the enantioselective addition of fluorinated phenylsulfonylnitromethane to isatin-derived ketimines, providing access to optically active compounds with adjacent quaternary carbon stereocenters. rsc.orgrsc.org
Asymmetric Induction Mechanisms
The mechanisms of asymmetric induction in these reactions often involve the formation of a specific transition state assembly between the catalyst, the this compound derivative (as a nitronate anion), and the electrophile. pnas.orgpnas.org
In the case of cinchona-based bifunctional catalysts, the acidic portion of the catalyst can interact with the nitro group of the this compound anion, while the basic amine moiety can activate the α,β-unsaturated carbonyl compound or imine through hydrogen bonding or other non-covalent interactions. pnas.orgpnas.org This concerted activation and precise spatial arrangement within the catalytic complex guides the nucleophilic attack to one face of the electrophile, leading to the preferential formation of one enantiomer. pnas.orgpnas.org
The tetrahedral structure of the α-fluoro-α-nitro(phenylsulfonyl)methide anion, as opposed to a planar one, is thought to contribute to enhanced diastereoselectivity and plays a role in the asymmetric induction by influencing the possible attack trajectories after inversion. pnas.org Proposed transition states often depict the coordination of the carbonyl or imine group of the electrophile and the nitro group of the fluorinated nucleophile with the bifunctional catalyst. pnas.orgpnas.org Steric interactions within this assembly are minimized in the favored transition state, leading to high facial selectivity. pnas.org
Enantioselective Synthesis of Fluorinated Amines via Nitroalkane Intermediates
This compound and related α-fluoro nitroalkanes serve as valuable intermediates in the enantioselective synthesis of fluorinated amines. nih.govresearchgate.netrsc.orgwhiterose.ac.ukacs.org The nitro group can be readily transformed into an amine function through reduction, making α-fluoro nitroalkanes versatile precursors for constructing chiral β-fluoro amines. nih.govrsc.orgacs.org
A convergent approach to β-fluoro amines involves the catalyzed addition of α-fluoro nitroalkanes to imines (aza-Henry reaction), which forms a carbon-carbon bond and generates a β-amino α-fluoro nitroalkane intermediate. nih.govnih.govacs.org Subsequent reduction of the nitro group yields the desired β-fluoro amine. nih.govacs.org
Enantioselective versions of this reaction have been developed using chiral catalysts, including chiral bifunctional Brønsted acid/base catalysts. nih.govacs.org These catalysts can facilitate the addition of α-fluoro nitroalkanes to imines with high enantio- and diastereoselection, providing access to enantioenriched β-amino α-fluoro nitroalkane adducts. nih.govacs.org The choice of catalyst and reaction conditions, such as temperature, are crucial for achieving high stereocontrol. nih.gov
The synthesis of fluorinated amines can also be achieved through asymmetric Michael addition of α-fluoro-α-nitroalkanes to nitroolefins, yielding highly functionalized adducts that can be subsequently transformed into fluorinated amines and other nitrogen-containing compounds. rsc.orgrsc.org
Data Tables
While interactive data tables cannot be directly generated in this format, key data from research findings can be presented in a structured manner. For instance, a table summarizing the results of catalyst screening in the Michael addition of FNSM to chalcones could include columns for Catalyst, Solvent, Temperature, Yield, Diastereomeric Ratio (dr), and Enantiomeric Excess (ee). Similarly, a table detailing the enantioselective addition of α-fluoro nitroalkanes to imines could list the α-fluoro nitroalkane, imine, catalyst, yield, dr, and ee. These tables would visually present the impact of different parameters on the stereochemical outcome, as discussed in Sections 4.1.1 and 4.2.1.
Example Table Structure (Illustrative):
| Catalyst | Solvent | Temp (°C) | Yield (%) | dr | ee (%) |
| QN I | Toluene | -20 | >95 | >19:1 | >99 |
| Catalyst A | CH₂Cl₂ | 0 | 53 | 6.1:1 | 84 |
| Catalyst A | CH₂Cl₂ | -20 | 70 | 9:1 | 93 |
Computational and Theoretical Chemistry Studies of Fluoro Nitro Methane
Quantum Chemical Investigations of Electronic Structure
Quantum chemical methods are fundamental tools for understanding the electronic structure of molecules. For fluoro(nitro)methane, these investigations focus on how the presence of fluorine and the nitro group influences electron distribution and energy levels.
Geometry Optimization and Conformational Analysis
Geometry optimization is a crucial step in computational studies to determine the most stable arrangement of atoms in a molecule gac.eduuni-stuttgart.de. For this compound, computational studies involve minimizing the energy with respect to all geometrical parameters to find the equilibrium structure mdpi.com. The presence of the nitro group can lead to different conformers due to rotation around the C-N bond molssi.orgacs.org. Conformational analysis explores these different spatial arrangements and their relative energies molssi.org. Studies on related nitroalkanes highlight the importance of considering internal rotation barriers in determining stable geometries nist.gov. The optimized geometries provide the basis for further calculations of electronic properties and reaction pathways mdpi.com.
Elucidation of Reaction Mechanisms via Computational Models
Computational models are invaluable for studying reaction mechanisms, providing details about transition states and energy barriers that are often difficult to obtain experimentally unimi.itacs.org. For this compound, computational studies can help understand its behavior in various chemical transformations.
Transition State Characterization and Energy Barriers
Identifying and characterizing transition states is key to understanding reaction kinetics uni-stuttgart.de. Computational methods allow for the calculation of the geometry and energy of the transition state, which represents the highest energy point along the reaction pathway acs.org. The energy difference between the reactants and the transition state is the activation energy barrier, which determines the reaction rate acs.org. Studies on related nitroalkanes have used computational methods to investigate transition states in decomposition and isomerization reactions, providing insights into the energy profiles of these processes preprints.orgbibliotekanauki.pl.
Reaction Pathway Mapping
Computational techniques enable the mapping of entire reaction pathways, from reactants through transition states to products rsc.org. This involves calculating the potential energy surface (PES) for the reaction, illustrating how the energy of the system changes as the reaction progresses preprints.org. By mapping the PES, researchers can identify possible reaction channels and determine the most favorable pathway based on the calculated energy barriers preprints.org. Computational studies have been applied to map reaction pathways in the decomposition and reactions of nitromethane (B149229) and related compounds, revealing complex mechanisms including roaming reactions preprints.org.
Intermolecular Interactions and Aggregation Behavior
Computational studies can also shed light on how this compound molecules interact with each other and with other molecules, influencing its physical properties and behavior in different environments researchgate.netacs.org.
Intermolecular interactions, such as van der Waals forces and dipole-dipole interactions, play a significant role in the aggregation behavior of molecules masterorganicchemistry.com. The polar nature of this compound due to the C-F and C-N bonds and the nitro group can lead to various types of intermolecular attractions, including potential hydrogen bonding interactions rsc.orgquora.com. Computational studies on molecules containing nitro and fluoro groups have investigated hydrogen bonding and other non-covalent interactions that influence crystal packing and aggregation in solution mst.eduresearchgate.netrsc.org. Understanding these interactions is crucial for predicting properties like boiling point, solubility, and aggregation-induced phenomena masterorganicchemistry.comresearchgate.netmdpi.com. While specific studies on the aggregation behavior of this compound were not extensively detailed in the search results, research on similar fluorinated and nitro-substituted compounds provides a basis for understanding the types of intermolecular forces that would be relevant mst.eduresearchgate.netrsc.orgnih.gov.
Halogen Bonding in Fluorinated Systems
Halogen bonding is a type of non-covalent interaction involving an electrophilic region (σ-hole) on a halogen atom and a nucleophilic site, such as a lone pair of electrons or a π system. Computational chemistry, particularly Density Functional Theory (DFT), is extensively used to study halogen bonding in systems containing fluorinated compounds. Studies on related molecules, such as iodoethynyl benzene (B151609) derivatives and fluorinated iodoarenes, demonstrate how computational methods can elucidate the nature and strength of halogen bonds mst.eduresearchgate.netoup.com. Electron-withdrawing groups, including fluorine and nitro groups, can enhance the electropositive character of the halogen atom, thereby strengthening the halogen bond interaction mst.eduresearchgate.netoup.com. Theoretical calculations have been employed to evaluate binding interaction energies and analyze the directional preferences of halogen bonding interactions, showing the alignment of the halogen's sigma-hole with nucleophilic regions like the oxygen atoms of a nitro moiety richmond.edu. Furthermore, computational studies have provided evidence for nitrogen-fluorine halogen bonding in certain systems, highlighting the ability of fluorine to participate in such interactions ucmerced.edu. These computational investigations help in understanding how the presence of fluorine influences the potential for halogen bonding in this compound.
Prediction and Validation of Spectroscopic Properties
Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules, including vibrational (IR and Raman) and nuclear magnetic resonance (NMR) spectra. DFT calculations are widely used to compute molecular geometries, vibrational frequencies, and NMR shielding tensors, providing theoretical spectra that can be compared with experimental data mdpi.comresearchgate.netresearchgate.netusp.brlongdom.org. For molecules containing nitro and fluoro groups, computational spectroscopy helps in assigning experimental bands and understanding the relationship between molecular structure and spectroscopic features mdpi.comresearchgate.netlongdom.org. Theoretical calculations can predict IR and Raman active modes and their corresponding wavenumbers, often showing good agreement with experimental observations after appropriate scaling researchgate.netlongdom.org. Similarly, computational methods can predict NMR chemical shifts and spin-spin coupling constants, aiding in the structural characterization of compounds mdpi.comresearchgate.netusp.br. The nitro moiety, for instance, has been shown to largely determine the spectroscopic properties in its derivatives mdpi.com. By performing such calculations for this compound, researchers can obtain predicted spectra that can guide experimental spectroscopic studies and help in validating theoretical models.
Advanced Spectroscopic and Structural Analysis Techniques for Research on Fluoro Nitro Methane
Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Studies
Multinuclear NMR spectroscopy is a powerful tool for probing the structure and dynamics of molecules containing fluorine, hydrogen, carbon, and nitrogen nuclei. Its application in the study of fluoro(nitro)methane and its reactions allows for real-time monitoring of transformations and detailed structural elucidation of intermediates and final products.
¹⁹F NMR for Reaction Monitoring and Selectivity Assessment
¹⁹F NMR spectroscopy is particularly valuable due to the high natural abundance (100%) and sensitivity of the ¹⁹F nucleus, as well as the large chemical shift range (>300 ppm), which minimizes peak overlap and provides high sensitivity to changes in the fluorine's electronic environment. diva-portal.orgmdpi.com This makes it ideal for monitoring reactions involving fluorinated compounds like this compound.
In mechanistic studies, ¹⁹F NMR can be used to track the consumption of this compound and the formation of fluorinated products. For instance, in the Michael addition of α-fluoro-α-nitro(phenylsulfonyl)methane to α,β-unsaturated ketones, ¹⁹F NMR was employed to monitor the reaction conversion and assess diastereomeric ratios. nih.govpnas.org The distinct ¹⁹F NMR signals of the starting material and products allow for quantitative analysis of the reaction progress and the determination of selectivity. pnas.org The large chemical shift range in ¹⁹F NMR ensures that even small changes in the chemical environment of the fluorine atom, such as those occurring during a reaction or upon binding to a protein, can be readily detected. diva-portal.orgmagritek.com This sensitivity makes ¹⁹F NMR a potent probe in studies involving structural changes or interactions. diva-portal.org
For example, monitoring the reaction of 1,2-difluoro-4-nitrobenzene with morpholine (B109124) by ¹⁹F NMR allowed for the easy processing and evaluation of kinetic data due to the absence of solvent or morpholine signals in the ¹⁹F NMR spectrum and the large chemical shift range preventing peak overlap. magritek.com The appearance and shifting of signals, such as the HF signal, can also be tracked by ¹⁹F NMR during reactions. magritek.com
¹H, ¹³C, and ¹⁴/¹⁵N NMR for Structural Elucidation of Intermediates and Products
Complementary to ¹⁹F NMR, ¹H, ¹³C, and ¹⁴/¹⁵N NMR spectroscopies provide crucial information for the complete structural characterization of compounds involved in reactions with this compound.
¹H NMR spectroscopy is routinely used to identify and characterize proton environments within molecules. Changes in chemical shifts, multiplicities, and coupling constants in ¹H NMR spectra provide information about the connectivity and spatial arrangement of hydrogen atoms.
¹³C NMR spectroscopy is essential for determining the carbon skeleton of molecules. The chemical shifts of ¹³C nuclei are sensitive to the hybridization state, functional groups, and electronic environment of carbon atoms. For compounds like this compound derivatives, ¹³C NMR can reveal the presence of quaternary carbons and provide coupling information, such as the one-bond ¹³C-¹⁹F coupling constant, which is characteristic of a carbon directly bonded to fluorine. nih.gov Solid-state ¹³C CP/MAS NMR can also be used to characterize the structure of compounds in the solid state. nih.govresearchgate.net
¹⁴N and ¹⁵N NMR spectroscopies provide insights into the nitrogen-containing functional groups, such as the nitro group in this compound. While ¹⁴N NMR is less sensitive and can suffer from broad signals due to the quadrupolar nature of the ¹⁴N nucleus (I=1), ¹⁵N NMR (I=1/2) offers sharper signals, although it has lower natural abundance (0.365%) and can have negative NOE factors. researchgate.net Despite these challenges, ¹⁵N NMR can be valuable for distinguishing different nitrogen species and studying molecular dynamics. researchgate.net Coupling constants between ¹⁵N and other nuclei like ¹H and ¹³C can provide connectivity information. thieme-connect.de For very small molecules, the wide chemical shift range of nitrogen can be readily used for distinguishing nitrogen species. ipb.pt
Multinuclear NMR, including 1D and 2D techniques like ¹H-¹H COSY, ¹H-¹³C HSQC, and ¹H-¹³C HMBC, are routinely applied for complete assignment of NMR signals and elucidation of molecular structures, providing information about proton-proton and proton-carbon connectivity. ipb.ptmdpi.com These techniques are essential for confirming the structures of complex products and intermediates formed from this compound. mdpi.com
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Infrared (IR) and Raman spectroscopies are complementary techniques that probe the vibrational modes of molecules, providing information about the functional groups present and their local environment.
Analysis of Functional Group Vibrations in Complex Systems
Vibrational spectroscopy is highly useful for identifying characteristic functional groups within a molecule, such as the nitro (NO₂) and carbon-fluorine (C-F) groups in this compound and its derivatives. The absorption or scattering of infrared or Raman light at specific frequencies corresponds to the vibrational modes of these groups.
For nitro compounds, characteristic strong bands are observed in the IR spectrum due to the asymmetric and symmetric stretching vibrations of the NO₂ group, typically in the regions of 1570-1485 cm⁻¹ and 1370-1320 cm⁻¹, respectively. naturalspublishing.comspectroscopyonline.com These bands are usually intense in IR spectra due to the significant change in dipole moment during the vibration. spectroscopyonline.com In Raman spectroscopy, the symmetric stretching vibration of the nitro group often gives rise to a very strong band around 1320-1350 cm⁻¹. uci.edu
The C-F stretching vibration typically appears in the range of 1000-1210 cm⁻¹ in IR spectra and can be observed as amplified or faint bands depending on the molecular environment. researchgate.net Raman spectroscopy is generally more sensitive to homo-nuclear bonds and symmetric vibrations, while IR is more sensitive to hetero-nuclear and polar functional groups. acs.org Therefore, using both techniques provides a more comprehensive picture of the molecular vibrations.
Vibrational spectroscopy can also be used to study intermolecular interactions, such as hydrogen bonding, which can cause shifts in vibrational frequencies. naturalspublishing.com Analysis of functional group vibrations in complex reaction mixtures or products derived from this compound can help identify the presence of specific moieties and provide clues about the reaction pathway.
Correlation with Computational Vibrational Frequencies
Computational chemistry methods, particularly Density Functional Theory (DFT), are frequently used to calculate theoretical vibrational frequencies (both IR and Raman) for molecules. nih.govmdpi.comresearchgate.net These calculated spectra can be correlated with experimental IR and Raman data to aid in the assignment of observed bands to specific vibrational modes. researchgate.netmdpi.com
Comparing experimental and calculated vibrational spectra helps confirm the proposed structures of reaction products and intermediates. mdpi.com While harmonic frequency calculations are common, more advanced methods can account for anharmonicity and nuclear quantum effects, leading to better agreement with experimental observations, especially for flexible molecules. nih.govuow.edu.au Scaling factors are often applied to calculated harmonic frequencies to improve the correlation with experimental values. naturalspublishing.com
Computational studies on related nitro compounds, such as nitromethane (B149229) and trinitromethane, have successfully predicted reliable structural parameters and vibrational frequencies, demonstrating the utility of these methods for understanding the vibrational properties of nitroalkanes. researchgate.net
X-ray Crystallography for Solid-State Structural Elucidation
X-ray crystallography is a definitive technique for determining the precise three-dimensional structure of crystalline compounds in the solid state, including bond lengths, bond angles, and intermolecular interactions. acs.org This technique is invaluable for unequivocally confirming the structure of products obtained from reactions involving this compound, especially for novel or complex molecules.
Obtaining single crystals of sufficient quality is a prerequisite for X-ray diffraction analysis. Once a suitable crystal is obtained, diffraction data are collected and used to determine the electron density distribution within the crystal, from which the positions of atoms and thus the molecular structure can be determined. acs.org
X-ray crystallography has been used to characterize the solid-state structures of various organic compounds, including those with fluoro and nitro substituents. nih.govresearchgate.netscispace.com For example, the solid-state structures of 3,3'-diindolylmethane (B526164) derivatives bearing fluoro and nitro substituents have been characterized by X-ray diffraction. nih.govresearchgate.net X-ray analysis provides detailed information about molecular conformation, crystal packing, and intermolecular interactions such as hydrogen bonds, which can influence the physical and chemical properties of the compound. researchgate.netresearchgate.net
In the context of this compound chemistry, X-ray crystallography has been used to confirm the absolute configuration and solid-state structure of products resulting from reactions like the enantioselective addition of α-fluoro-nitro(phenylsulfonyl)methane to ketimines. rsc.org This provides unambiguous confirmation of the stereochemistry and connectivity, which is critical for understanding the stereochemical outcome of reactions. rsc.org The combination of X-ray diffraction with solid-state NMR and computational methods offers a powerful approach for a comprehensive understanding of the solid-state landscape of molecules. acs.org
Determination of Absolute Configurations
The determination of absolute configuration is a crucial aspect of stereochemistry, particularly for chiral molecules, as it defines the precise 3D arrangement of atoms. This compound (CH₂FNO₂) is an achiral molecule due to the presence of two identical hydrogen atoms on the central carbon atom, resulting in a plane of symmetry. Therefore, the concept of absolute configuration is not applicable to this compound itself.
However, research involving chiral derivatives of nitroalkanes or fluorinated methanes would necessitate the determination of absolute configurations. Several advanced techniques are employed for this purpose. Single crystal X-ray analysis is a powerful method that can unequivocally establish the absolute configuration of a chiral molecule, especially when anomalous dispersion is utilized, which often requires the presence of a heavy atom in the crystal structure. wikipedia.orgrsc.orggoogle.com This technique relies on obtaining suitable single crystals of the chiral compound. Studies on chiral nitroalkane derivatives have successfully used X-ray crystallography for stereochemical assignments. researchgate.netbeilstein-journals.org
Another significant technique is Vibrational Circular Dichroism (VCD). wikipedia.orgrsc.orggoogle.combeilstein-journals.org VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. By comparing the experimental VCD spectrum with theoretically calculated spectra for possible enantiomers (using computational methods like Density Functional Theory), the absolute configuration can be determined. wikipedia.orgrsc.orgbeilstein-journals.org A key advantage of VCD is its ability to determine absolute configuration in solution, without the need for crystallization. wikipedia.orgrsc.orgbeilstein-journals.org
While these techniques are not applied to determine the absolute configuration of achiral this compound, they are indispensable tools in the study of chiral molecules that may be synthesized from or are structurally related to this compound.
Elucidation of Intermolecular Packing Motifs
The arrangement of molecules in the solid state, known as crystal packing, is governed by intermolecular forces and significantly influences the material's physical properties. Elucidating these packing motifs is primarily achieved through X-ray crystallography of single crystals. wikipedia.orgrsc.orgresearchgate.netbyjus.comacs.org
In molecular crystals, such as those formed by simple organic compounds like this compound, the intermolecular forces that dictate packing include Van der Waals forces, dipole-dipole interactions, and potentially hydrogen bonding. nih.govosti.govarxiv.orggovinfo.govdtic.milacs.org this compound contains polar bonds (C-F and C-NO₂) and C-H bonds, suggesting that dipole-dipole interactions and possibly weak hydrogen bonding (e.g., C-H...O, C-H...F, or even interactions involving the nitro group's oxygen atoms) could play a role in its solid-state structure.
Studies on related nitroalkanes, such as nitromethane (CH₃NO₂), a simpler analogue, have shown that they form molecular crystals where van der Waals forces and hydrogen bonding interactions contribute to the packing arrangement. Research on fluorinated nitroaromatic compounds has also highlighted the influence of C-H...F and other intermolecular interactions on crystal packing. rsc.org
Although a specific crystal structure determination detailing the intermolecular packing motifs of this compound (CH₂FNO₂) was not found in the immediate search results, the principles and techniques applied to similar molecular crystals and fluorinated nitro compounds would be used to study its solid-state structure if suitable crystals were obtained. X-ray diffraction would provide the unit cell parameters and atomic coordinates, from which the molecular arrangement and intermolecular distances could be determined. Analysis of these distances and angles, complemented by computational tools and techniques like Hirshfeld surface analysis, would allow for a detailed understanding of how this compound molecules interact and pack in the solid state.
Applications of Fluoro Nitro Methane As a Synthetic Building Block and Synthon
Role in Monofluoromethylation and Related Reactions
Monofluoromethylation, the introduction of a single fluorine atom attached to a methylene (B1212753) group (-CH₂F), is a significant transformation in organic chemistry, particularly in the synthesis of pharmaceuticals and agrochemicals. orgsyn.org Fluoro(nitro)methane derivatives, such as α-fluoro-α-nitro(phenylsulfonyl)methane (FNSM) and fluorobis(phenylsulfonyl)methane (B1258845) (FBSM), function as effective pronucleophiles for achieving this transformation. orgsyn.orgpnas.orgpnas.orgorgsyn.orgnih.gov These compounds possess acidic protons alpha to electron-withdrawing groups (fluorine, nitro, sulfonyl), allowing for facile deprotonation to generate resonance-stabilized fluoromethide species that can react with various electrophiles. orgsyn.orgorgsyn.org
For instance, FBSM has been widely utilized as a pronucleophile in nucleophilic monofluoromethylation reactions. The electron-withdrawing nature of the phenylsulfonyl groups increases the acidity of the adjacent proton, facilitating deprotonation and the generation of a nucleophilic fluoromethide species. orgsyn.orgorgsyn.org Similarly, FNSM acts as a fluoromethyl pronucleophile. pnas.orgpnas.orgnih.gov These species can then undergo reactions such as Michael additions to α,β-unsaturated compounds, effectively transferring the functionalized monofluoromethyl group. orgsyn.orgpnas.orgpnas.orgorgsyn.orgnih.govbeilstein-journals.org
Precursors for the Synthesis of Complex Functionalized Organofluorine Compounds
This compound and its derivatives serve as key precursors for the construction of a wide array of complex functionalized organofluorine compounds. Their ability to act as sources of the monofluoromethyl group, often accompanied by other functional handles like nitro or sulfonyl groups, allows for subsequent transformations to build molecular complexity. cymitquimica.comorgsyn.orgpnas.orgpnas.orgorgsyn.orgnih.govbeilstein-journals.org
The products obtained from the reactions of this compound derivatives, such as the Michael adducts from α,β-unsaturated systems, contain the monofluoromethyl moiety along with other functional groups introduced by the reaction partner. These functionalized products can be further elaborated through various synthetic routes to access diverse organofluorine structures. For example, the Michael addition of α-substituted fluoro(phenylsulfonyl)methane derivatives to α,β-unsaturated compounds yields adducts that can undergo further transformations. beilstein-journals.org The fluorinated products obtained from reactions involving nitromethane (B149229) (though not specifically this compound) have also been demonstrated as useful building blocks convertible into various structures like ketones, triazoles, anilines, and sulfamides. chinesechemsoc.org
Strategies for Carbon-Carbon Bond Formation
A significant application of this compound derivatives in synthesis lies in their utility for forming new carbon-carbon bonds. Their nature as pronucleophiles allows them to participate in various bond-forming reactions with electrophilic partners. Michael addition is a prominent strategy where the deprotonated species of compounds like FNSM and FBSM add to the electron-deficient double bond of α,β-unsaturated ketones, esters, nitriles, and sulfones. orgsyn.orgpnas.orgpnas.orgorgsyn.orgnih.govbeilstein-journals.org This reaction provides a direct route to introduce the functionalized monofluoromethyl group while simultaneously creating a new carbon-carbon bond.
Beyond Michael additions, derivatives like FBSM have been employed in other carbon-carbon bond forming reactions, including palladium-catalyzed Tsuji-Trost allylic alkylation for enantioselective allylic monofluoromethylation and Mannich-type reactions for the synthesis of monofluoromethyl amines. orgsyn.orgorgsyn.org These examples highlight the versatility of these fluorinated synthons in constructing diverse carbon frameworks.
Utility in the Construction of Chiral Fluorinated Scaffolds
The synthesis of chiral fluorinated compounds is an area of intense research due to their importance in pharmaceuticals and agrochemicals. This compound derivatives have proven valuable in the asymmetric construction of chiral fluorinated scaffolds. Strategies often involve the use of chiral catalysts to control the stereochemistry of reactions involving these pronucleophiles. orgsyn.orgpnas.orgpnas.orgorgsyn.orgnih.govmdpi.comnih.govresearchgate.netmdpi.com
Future Directions in Fluoro Nitro Methane Research
Development of Novel and Sustainable Synthetic Pathways
Current synthetic routes to fluoro(nitro)methane and related fluorinated nitroalkanes can sometimes involve harsh conditions or less sustainable reagents. Future research should focus on developing novel and environmentally benign methods for its synthesis. This could involve exploring alternative fluorination strategies applied to nitromethane (B149229) or developing new methodologies for the simultaneous introduction of fluorine and nitro groups onto a methane (B114726) core. Drawing inspiration from the synthesis of related compounds like fluorodinitroethanol, which has been produced without elemental fluorine uni.lu, could be a fruitful avenue. The development of milder reaction conditions and the use of more accessible or recyclable reagents are key aspects of sustainable synthesis that need to be addressed for this compound.
Exploration of Undiscovered Reactivity Patterns
The combination of a fluorine atom and a nitro group on a single carbon atom in this compound is expected to impart interesting and potentially unique reactivity. While related compounds like α-fluoro-α-nitro(phenylsulfonyl)methane have been explored as nucleophiles in reactions such as Michael additions and aza-Henry reactions uni.luchem960.comnih.govnih.govuni.lu, the specific reactivity profile of this compound itself warrants further investigation. Future studies could focus on understanding its behavior as a carbon acid, its potential in cycloaddition reactions, or its participation in radical processes. Exploring its reactivity under various catalytic conditions could unlock new synthetic transformations. The inherent properties conferred by the fluorine and nitro groups, such as increased polarity and potential for chemical transformations , suggest a rich area for discovering new reaction pathways.
Advanced Mechanistic Insights through Integrated Experimental and Computational Approaches
A thorough understanding of the reaction mechanisms involving this compound is crucial for controlling selectivity and developing new transformations. Integrated experimental and computational approaches, which have proven valuable in studying the mechanisms of reactions involving fluorinated compounds and nitromethane fishersci.comnih.govuni-goettingen.degoogle.com, are essential for this compound research. Computational studies, such as Density Functional Theory (DFT) calculations, can provide insights into transition states, intermediates, and energy profiles, complementing experimental observations. This combined approach can help elucidate the role of the fluorine and nitro groups in influencing reactivity and selectivity, guiding the rational design of new reactions and catalysts.
Design of Highly Selective Catalytic Systems for Enantioselective Transformations
The development of asymmetric transformations is a significant goal in modern synthetic chemistry. Given the potential of this compound to act as a building block for creating chiral molecules, the design of highly selective catalytic systems for enantioselective reactions is a key future direction. Building on the success of using chiral organocatalysts in enantioselective additions of related fluorinated nitroalkanes uni.luchem960.comnih.govnih.govuni.lu, research could focus on identifying or designing catalysts that can effectively control the stereochemistry of reactions involving this compound. This is particularly relevant for creating fluoromethylated stereocenters, which are important motifs in various biologically active molecules.
Q & A
Q. Table 1: Representative Fluorination Conditions and Yields
| Precursor | Fluorinating Agent | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| (Nitromethylsulfonyl)benzene | Selectfluor® | THF/DMF | 62 | |
| Olefins | NO₂F derivatives | CH₂Cl₂ | ~50–70 |
Which spectroscopic and computational methods are most effective for characterizing this compound’s electronic and structural properties?
Basic characterization relies on:
- ¹⁹F NMR : Distinct doublets (e.g., δ −142.16 ppm) confirm fluorinated groups .
- IR spectroscopy : Stretching frequencies for C-F (~1100 cm⁻¹) and NO₂ (~1520 cm⁻¹) validate functional groups .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 219.19 for C₇H₆FNO₄S derivatives) ensure molecular weight consistency .
Advanced computational modeling (e.g., DFT or TD-DFT) predicts photophysical behavior. For example, substituent effects (fluoro vs. nitro) on UV absorption can be modeled using Gaussian09 with B3LYP/6-311++G(d,p) basis sets, as demonstrated in substituted cinnamates . NIST thermochemical databases provide benchmark data for validating computational results (e.g., enthalpy of formation) .
How can researchers resolve contradictions in reported reactivity data for this compound derivatives?
Contradictions often arise from solvent polarity, substituent positioning, or catalytic systems. For example:
- 1,4-Addition vs. 1,2-Addition : Bulky Lewis acids (e.g., AlEt₃) favor 1,4-addition to α,β-unsaturated ketones by steric shielding, whereas smaller catalysts promote 1,2-addition .
- Nitro group orientation : Para-nitro substitution increases electrophilicity compared to meta, altering reaction pathways .
Q. Methodological steps :
Cross-validate conditions : Replicate studies under identical solvent, temperature, and catalyst systems.
Substituent scanning : Synthesize analogs with varied substituents (e.g., 3-fluoro-4-nitrophenol vs. 4-fluoro-2-nitrophenol) to isolate electronic effects .
Computational docking : Compare transition-state energies for competing pathways .
What experimental designs are optimal for studying this compound’s decomposition kinetics under varying environments?
Q. Advanced methodologies :
- Thermogravimetric analysis (TGA) : Monitor mass loss at 10°C/min under N₂/O₂ to identify decomposition thresholds .
- Gas chromatography-mass spectrometry (GC-MS) : Detect volatile byproducts (e.g., NOₓ, HF) .
- Kinetic isotope effects (KIE) : Replace H with D in specific positions to elucidate bond-breaking mechanisms .
Q. Key parameters :
- pH sensitivity : Decomposition accelerates in acidic conditions due to protonation of nitro groups .
- Light exposure : UV irradiation (254 nm) induces photolytic cleavage, requiring dark-room controls .
How do computational models explain the electronic effects of fluoro and nitro substituents in this compound?
DFT studies reveal:
- Electron-withdrawing effects : Nitro groups reduce electron density at adjacent carbons (Mulliken charges: −0.45 e), while fluorine exerts weaker inductive effects (−0.12 e) .
- Frontier molecular orbitals (FMOs) : The LUMO of this compound localizes on the nitro group, making it susceptible to nucleophilic attack .
Validation : Compare computed IR/NMR spectra with experimental data from NIST or crystallographic databases .
What strategies mitigate challenges in catalytic applications of this compound, such as low regioselectivity or catalyst poisoning?
Q. Advanced approaches :
- Ligand design : Bulky phosphine ligands (e.g., PPh₃) stabilize metal centers and prevent nitro-group coordination .
- Flow chemistry : Continuous reactors minimize decomposition by reducing residence time .
- In situ monitoring : Raman spectroscopy tracks intermediate formation to adjust catalyst loading dynamically .
Case study : Cu-catalyzed 1,4-addition achieves 85% yield using 10 mol% CuI and 1,10-phenanthroline, avoiding β-hydride elimination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
